POTASSIUM COBALTINITRITE

Description

Properties

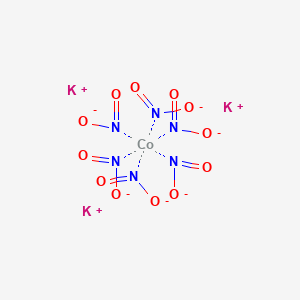

IUPAC Name |

tripotassium;cobalt;hexanitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.3K.6HNO2/c;;;;6*2-1-3/h;;;;6*(H,2,3)/q;3*+1;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWQYOQAZLBHOU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[K+].[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoK3N6O12-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60929905 | |

| Record name | C.I. Pigment Yellow 40 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13782-01-9 | |

| Record name | C.I. Pigment Yellow 40 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripotassium hexanitritocobaltate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Potassium Cobaltinitrite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of potassium cobaltinitrite (K₃[Co(NO₂)₆]), a compound of significant interest in analytical chemistry and materials science. This document outlines established synthesis protocols, presents key characterization data in a comparative format, and illustrates experimental workflows and conceptual relationships through detailed diagrams.

Synthesis of Potassium Cobaltinitrite

The synthesis of potassium cobaltinitrite, also known as Fischer's salt, can be achieved through several methods, primarily involving the reaction of a cobalt(II) salt with an excess of potassium nitrite in a weakly acidic medium. The Co(II) is oxidized to Co(III) by the nitrite ions in the acidic solution, leading to the precipitation of the bright yellow potassium cobaltinitrite. The choice of synthesis method can significantly influence the product's purity, yield, and particle size.[1][2][3]

Three prominent methods for the synthesis of potassium cobaltinitrite are detailed below: an exchange reaction, a direct precipitation method, and a mixed procedure.[2][4]

Experimental Protocols

Procedure 1: Exchange Reaction

This method involves the reaction of pre-synthesized sodium cobaltinitrite with a potassium salt.

-

Dissolve sodium cobaltinitrite (Na₃[Co(NO₂)₆]) in water at a temperature of 55 ± 5°C.

-

Prepare a 27 wt% aqueous solution of potassium nitrite (KNO₂).

-

Combine the two solutions with a molar ratio of Na₃[Co(NO₂)₆ : KNO₂ = 1 : 3.

-

Stir the reaction mixture at a rate of 400 ± 50 rpm, leading to the precipitation of yellow crystals.[2]

-

Allow the precipitate to settle for 15–16 hours.[2]

-

Wash the crystals with distilled water multiple times (four to eight times) until the pH of the wash water is approximately 4.5.[2]

-

Filter the solid product and dry it in an oven at 90 ± 5°C for 32 hours.[2][3]

Procedure 2: Direct Precipitation

This approach involves the direct reaction of a cobalt salt with potassium nitrite in an acidic medium.

-

Prepare the following aqueous solutions: 25 wt% cobalt(II) nitrate (Co(NO₃)₂), 22 wt% potassium nitrate (KNO₃), and 40 wt% sodium nitrite (NaNO₂).

-

Combine the solutions with the following stoichiometric ratios: Co(NO₃)₂ : KNO₃ : NaNO₂ : CH₃COOH = 1 : 4 : 9 : 4.

-

Maintain the reaction temperature at 70 ± 5°C.

-

Stir the mixture at 500 ± 50 rpm for 30 minutes. The solution will initially be brown.

-

Acidify the reaction mixture with 50 wt% acetic acid (CH₃COOH). The solution will turn violet and then orange, with the evolution of nitrogen oxides.[4]

-

Allow the resulting slurry to settle.

-

Wash the precipitate with distilled water and dry under the same conditions as Procedure 1.[2]

The overall chemical reaction for this method is: 2CH₃COOH + Co(NO₃)₂ + 7KNO₂ → K₃[Co(NO₂)₆]↓ + 2KNO₃ + 2CH₃COOK + NO↑ + H₂O[1][2][3]

Procedure 3: Mixed Procedure

This method combines aspects of the previous two procedures.

-

Prepare the following aqueous solutions: 25 wt% cobalt(II) nitrate, 22 wt% potassium nitrate, and 40 wt% sodium nitrite.

-

Combine the solutions based on the stoichiometric ratios: Co(NO₃)₂ : KNO₃ : NaNO₂ : CH₃COOH = 1 : 4 : 9 : 4.[4]

-

Maintain the reaction temperature at 60 ± 5°C.[4]

-

Stir the reaction mixture for 30–40 minutes at a rate of 500 ± 50 rpm.[2][4]

-

Acidify the mixture with 50 wt% acetic acid. The color will change from brownish-red to yellow, indicating a rapid reaction.[4]

-

Wash and dry the product as described in the previous procedures.[2]

Synthesis Workflow Diagram

Caption: Comparative workflow of three synthesis procedures for potassium cobaltinitrite.

Characterization of Potassium Cobaltinitrite

A comprehensive characterization of the synthesized potassium cobaltinitrite is crucial to ascertain its purity, structure, morphology, and thermal stability. The following sections detail the key analytical techniques employed for this purpose.

Physicochemical Properties

| Property | Description | Reference |

| IUPAC Name | Tripotassium cobalt(III) hexanitrite | [1][5] |

| Molecular Formula | K₃[Co(NO₂)₆] | [2][6] |

| Appearance | Yellow crystalline solid | [2][6] |

| Solubility | Poorly soluble in water, ethanol, diethyl ether, and acetic acid.[2] At 17°C, 1 gram dissolves in 1120 grams of water.[2][4] | [2][4] |

| Crystal System | Cubic | [1][2] |

Comparative Data from Different Synthesis Methods

The synthesis route has a notable impact on the final product's characteristics.

| Parameter | Procedure 1 (Exchange) | Procedure 2 (Direct) | Procedure 3 (Mixed) |

| Yield | 90%[2][3] | 97%[2][4] | 83%[2] |

| Particle Size Range | 0.5 - 3 µm[4] | 2 - 7 µm[4] | 4 - 13 µm[4] |

| Mean Particle Size | 1.2 µm[4] | 4.0 µm[4] | 10 µm[4] |

| Cobalt Content | - | 12.91%[4] | - |

| Nitrogen Content | - | 16.55%[4] | - |

| Water Content | - | 1.97%[4] | - |

| Sodium Contamination | - | 0.08%[4] | - |

Characterization Techniques and Logical Flow

Caption: Relationship between characterization techniques and the properties they elucidate.

Detailed Methodologies for Characterization

X-ray Diffraction (XRD)

-

Objective: To confirm the crystalline phase and determine the crystal structure of the synthesized potassium cobaltinitrite.

-

Instrumentation: A standard powder X-ray diffractometer.

-

Procedure:

-

A finely ground powder sample of the synthesized material is mounted on a sample holder.

-

The sample is irradiated with monochromatic X-rays (commonly CuKα radiation).

-

The diffraction pattern is recorded over a 2θ range, for instance, from 5° to 55°.

-

The resulting diffraction pattern is compared with standard diffraction data (e.g., from the PDF2 database) to confirm the cubic crystal structure of K₃[Co(NO₂)₆].[2]

-

Scanning Electron Microscopy (SEM)

-

Objective: To visualize the morphology, particle size, and size distribution of the potassium cobaltinitrite crystals.

-

Instrumentation: A scanning electron microscope.

-

Procedure:

-

A small amount of the powder sample is mounted on an SEM stub using conductive adhesive tape.

-

The sample is sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

-

The sample is introduced into the SEM chamber and imaged at various magnifications.

-

Particle size analysis can be performed on the obtained images to determine the size range and mean particle size.[2][4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the compound, particularly the nitrite ligands, and to confirm the coordination environment of the cobalt ion.

-

Instrumentation: An FTIR spectrometer.

-

Procedure:

-

A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Alternatively, the spectrum can be obtained using an attenuated total reflectance (ATR) accessory.

-

The infrared spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

The characteristic vibrational frequencies of the nitrite (NO₂) groups and the Co-N bonds are analyzed.

-

Thermal Analysis (TGA/DSC)

-

Objective: To evaluate the thermal stability of potassium cobaltinitrite and to determine the temperatures of dehydration and decomposition.

-

Instrumentation: A thermogravimetric analyzer (TGA) or a simultaneous thermal analyzer (STA) that combines TGA and differential scanning calorimetry (DSC).

-

Procedure:

-

A small, accurately weighed sample (e.g., 100-140 mg) is placed in a crucible (e.g., quartz).[2]

-

The sample is heated in a controlled atmosphere (e.g., air) at a constant heating rate (e.g., 5 K/min).[2]

-

The change in mass (TGA) and the heat flow (DSC) are recorded as a function of temperature.

-

The resulting curves are analyzed to identify mass loss steps corresponding to water release (typically between 25-120°C) and decomposition (starting around 180-185°C).[4] All synthesized samples are noted to be hygroscopic.[2][3]

-

Elemental Analysis

-

Objective: To determine the elemental composition (e.g., Co, N, K, and Na) of the synthesized product to assess its purity.

-

Instrumentation: Varies depending on the element (e.g., CHNS analyzer for nitrogen, ICP spectrometer for metals).

-

Procedures:

-

Nitrogen: Quantified using a CHNS analyzer.[2]

-

Sodium and Potassium: Determined by Inductively Coupled Plasma (ICP) analysis.[2]

-

Cobalt: Determined by chelatometric titration. The sample is dissolved in dilute nitric acid, the pH is adjusted to 6, and the solution is titrated in the presence of an indicator like xylenol orange.[2]

-

This guide provides a foundational understanding of the synthesis and characterization of potassium cobaltinitrite, offering detailed protocols and comparative data to aid researchers in their scientific endeavors. researchers in their scientific endeavors.

References

- 1. Potassium Cobaltinitrite | K3[Co(NO2)6] | For Research Use [benchchem.com]

- 2. ic.unicamp.br [ic.unicamp.br]

- 3. researchgate.net [researchgate.net]

- 4. Buy POTASSIUM COBALTINITRITE | 13782-01-9 [smolecule.com]

- 5. Potassium cobaltinitrite | CoH2K3N6O13 | CID 25022080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Potassium hexanitritocobaltate(III) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Thermal Decomposition of Potassium Cobaltinitrite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium cobaltinitrite, formally known as potassium hexanitrocobaltate(III) (K₃[Co(NO₂ H₂O), is a yellow crystalline solid with applications in analytical chemistry, particularly for the gravimetric determination of potassium. Its thermal stability and decomposition pathway are of significant interest for understanding its behavior in various applications and for the synthesis of cobalt-based materials. This technical guide provides a comprehensive overview of the thermal decomposition of potassium cobaltinitrite, summarizing key quantitative data, detailing experimental protocols, and visualizing the decomposition process.

Thermal Decomposition Profile

The thermal decomposition of potassium cobaltinitrite is a multi-step process that begins with dehydration followed by the decomposition of the anhydrous salt. All samples of potassium cobaltinitrite are hygroscopic and typically contain 1.5–2% water.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the thermal decomposition of potassium cobaltinitrite.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Solid Residue |

| Dehydration | Up to 120 | 1.5 - 2 | H₂O | Anhydrous K₃[Co(NO₂)₆] |

| Decomposition | 180 - 265 | Not specified | NO, NO₂, O₂ | Co₃O₄, KNO₃, KNO₂ |

Note: The precise mass loss during the decomposition of the anhydrous salt and the relative proportions of the gaseous products can vary depending on the experimental conditions, such as heating rate and atmosphere.

Experimental Protocols

The characterization of the thermal decomposition of potassium cobaltinitrite typically involves a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the associated mass losses.

Methodology:

-

A sample of potassium cobaltinitrite (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidation of the decomposition products.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition stages and the percentage mass loss for each step.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To identify the endothermic and exothermic events associated with the decomposition process.

Methodology:

-

A sample of potassium cobaltinitrite and an inert reference material (e.g., alumina) are placed in separate crucibles within the DTA/DSC instrument.

-

Both the sample and the reference are subjected to the same controlled temperature program as in TGA.

-

The temperature difference (DTA) or the difference in heat flow (DSC) between the sample and the reference is measured as a function of temperature.

-

Endothermic peaks in the DTA/DSC curve indicate processes that absorb heat, such as dehydration and the initial stages of decomposition.

-

Exothermic peaks indicate processes that release heat, such as oxidation of decomposition products.

Evolved Gas Analysis (EGA) using Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

-

The outlet of the TGA or DTA/DSC instrument is coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.

-

As the sample is heated and decomposes, the evolved gases are carried by the purge gas into the MS or FTIR for analysis.

-

Mass Spectrometry: The gases are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for the identification of the gaseous species (e.g., H₂O, NO, NO₂, O₂).

-

FTIR Spectroscopy: The evolved gases pass through an infrared beam, and the absorption of specific frequencies of infrared light allows for the identification of functional groups and thus the molecular composition of the gases.

Decomposition Pathway and Visualization

The thermal decomposition of potassium cobaltinitrite proceeds through the following general pathway:

-

Dehydration: The initial heating removes the water of hydration present in the crystal lattice.

-

Decomposition of the Anhydrous Salt: The anhydrous potassium cobaltinitrite then decomposes into a mixture of solid products and gaseous species. The complex anion [Co(NO₂)₆]³⁻ breaks down, leading to the evolution of nitrogen oxides (NO and NO₂) and oxygen. The cobalt is oxidized to form cobalt(II,III) oxide (Co₃O₄), and the potassium ions combine with the remaining nitrite and nitrate (formed from the disproportionation of nitrite) to yield potassium nitrite (KNO₂) and potassium nitrate (KNO₃).

The following diagrams illustrate the experimental workflow and the proposed decomposition pathway.

Caption: Experimental workflow for the thermal analysis of potassium cobaltinitrite.

Caption: Proposed thermal decomposition pathway of hydrated potassium cobaltinitrite.

Conclusion

The thermal decomposition of potassium cobaltinitrite is a well-defined, two-step process involving initial dehydration followed by the decomposition of the anhydrous complex. Understanding this process is crucial for the effective use of this compound in various scientific and industrial applications. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with potassium cobaltinitrite and related materials. Further research could focus on the precise quantification of the gaseous products and the detailed kinetics of the decomposition reaction under different atmospheric conditions. under different atmospheric conditions.

References

spectroscopic properties of potassium cobaltinitrite

An In-depth Technical Guide to the Spectroscopic Properties of Potassium Cobaltinitrite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium cobaltinitrite, formally known as potassium hexanitrocobaltate(III), is an inorganic coordination compound with the chemical formula K₃[Co(NO₂)₆].[1] It is also recognized by the common names Aureolin or Cobalt Yellow, reflecting its characteristic vibrant yellow color.[2][3] This compound is a yellow, microcrystalline powder that is notably poorly soluble in water, a property that has historically cemented its importance in analytical chemistry for the gravimetric determination of potassium.[1][2][4] First described by Nikolaus Wolfgang Fischer in 1848, its applications extend beyond the laboratory to its use as a stable pigment in artistic paints and for coloring glass and porcelain.[2][3]

The core of the compound is a trianionic complex, [Co(NO₂)₆]³⁻, where a central cobalt ion is coordinated by six nitrite ligands.[2] The stability and distinct color of potassium cobaltinitrite arise from the electronic configuration and geometry of this complex, which are elucidated through various spectroscopic techniques. This guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis and characterization, and a summary of key quantitative data.

Molecular and Crystal Structure

X-ray diffraction (XRD) studies have been fundamental in elucidating the three-dimensional arrangement of atoms in potassium cobaltinitrite. These investigations confirm that K₃[Co(NO₂)₆] typically crystallizes in a cubic system.[3] The crystal structure reveals an octahedral coordination geometry around the central cobalt(III) ion.[2][3] Six nitrite (NO₂⁻) ligands surround the cobalt ion, coordinating through the nitrogen atom, which classifies it as a nitro complex.[3] This arrangement is crucial to the compound's stability.

The cobalt(III) center has a low-spin d⁶ electronic configuration, which accounts for the compound's kinetic stability and its diamagnetic properties.[2][3]

Spectroscopic Properties

Spectroscopic analysis is essential for confirming the identity, purity, and structural details of potassium cobaltinitrite. The primary techniques employed are UV-Visible, Infrared, and Raman spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within the d-orbitals of the cobalt(III) ion. The distinct yellow color of potassium cobaltinitrite is a direct result of the absorption of light in the violet region of the visible spectrum.[3] This absorption corresponds to the promotion of electrons from lower-energy d-orbitals to higher-energy d-orbitals, a phenomenon known as a d-d transition, which is characteristic of transition metal complexes.[3] The kinetics of the spontaneous reduction of the hexanitrocobaltate(III) ion have been studied spectrophotometrically at a wavelength of 360 nm.[5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes of the nitrite ligands and the cobalt-ligand bonds. The resulting spectrum confirms that the nitrite group coordinates through the nitrogen atom (a nitro complex) rather than an oxygen atom (a nitrito complex).[3] The fundamental vibration frequencies are consistent across various synthesis methods, confirming the formation of the hexanitrocobaltate complex.[4]

Raman Spectroscopy

Raman spectroscopy offers a non-destructive method to obtain a structural fingerprint of the molecule, providing information complementary to IR spectroscopy.[3] Resonance Raman spectra reveal critical details about the bonding and structure of the [Co(NO₂)₆]³⁻ complex.[3] This technique is sensitive enough for the detection and quantification of the compound even in complex mixtures like biological samples.[4]

Data Presentation: Summary of Spectroscopic Data

The quantitative data obtained from spectroscopic analyses of potassium cobaltinitrite are summarized below for easy reference and comparison.

| Spectroscopic Technique | Parameter | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment | Reference |

| Infrared (IR) Spectroscopy | νₐₛ(NO₂) | 1386 - 1391 | Asymmetric NO₂ stretch | [4] |

| νₛ(NO₂) | 1332 | Symmetric NO₂ stretch | [4] | |

| δ(ONO) | 827 - 829 | ONO bending | [4] | |

| ρw(NO₂) | 632 - 637 | NO₂ wagging | [4] | |

| ν(Co-N) | 408 - 416 | Cobalt-Nitrogen stretch | [4] | |

| Raman Spectroscopy | ν(N-O) | - | In-phase N-O stretch | [3] |

| δ(O-N-O) | - | O-N-O scissoring motion | [3] | |

| UV-Visible Spectroscopy | λmax | 360 | Spontaneous reduction monitoring | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of potassium cobaltinitrite are provided below.

Synthesis of Potassium Cobaltinitrite

Several methods for synthesizing potassium cobaltinitrite have been reported.[1][6] The highest yield, smallest particle size, and highest purity are typically achieved by reacting potassium nitrite with a cobalt salt in an acidic medium.[1][6]

Materials:

-

Cobalt(II) nitrate (Co(NO₃)₂)

-

Potassium nitrite (KNO₂)

-

Acetic acid (CH₃COOH)

-

Distilled water

-

Ethanol

Procedure:

-

A solution of cobalt(II) nitrate is prepared by dissolving the salt in distilled water.

-

A separate, concentrated solution of potassium nitrite is prepared. A stoichiometric excess of potassium nitrite is required.

-

The cobalt nitrate solution is added to the potassium nitrite solution with constant stirring.

-

The mixture is then acidified by the slow addition of acetic acid. This step facilitates the oxidation of Co(II) to Co(III) and the formation of the complex. The reaction is often accompanied by the evolution of nitrogen oxide gas.[1][6]

-

The overall reaction is: 2CH₃COOH + Co(NO₃)₂ + 7KNO₂ → K₃[Co(NO₂)₆]↓ + 2KNO₃ + 2CH₃COOK + NO↑ + H₂O[1][6]

-

A copious yellow precipitate of potassium cobaltinitrite forms. To ensure complete precipitation, the mixture is often allowed to stand for an extended period (e.g., 15-16 hours).[1]

-

The precipitate is collected by filtration.

-

The collected solid is washed several times with distilled water to remove any soluble impurities, followed by a wash with ethanol to facilitate drying.[1]

-

The final product is dried in an oven at a controlled temperature (e.g., 90 ± 5°C) for several hours.[1]

Spectroscopic Characterization

UV-Visible Spectroscopy:

-

A dilute solution of the hexanitrocobaltate(III) complex is prepared in an appropriate solvent (e.g., water, though solubility is low, or other non-reactive solvents).

-

The UV-Vis absorption spectrum is recorded over a range of approximately 200-800 nm using a dual-beam spectrophotometer.

-

A solvent blank is used as a reference.

-

The wavelength of maximum absorption (λmax) is determined from the spectrum.

Infrared (IR) Spectroscopy:

-

A small amount of the dried potassium cobaltinitrite powder is mixed with potassium bromide (KBr) powder.

-

The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, a mull can be prepared by grinding the sample with a few drops of mineral oil (Nujol).[1] This mull is then placed between two salt plates (e.g., NaCl or KBr).[1]

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.[1]

Raman Spectroscopy:

-

A sample of the solid potassium cobaltinitrite is placed in a sample holder (e.g., a glass capillary tube or a well on a microscope slide).

-

The Raman spectrum is excited using a monochromatic laser source (e.g., with a wavelength of 532 nm or 785 nm).

-

The scattered light is collected and analyzed by a Raman spectrometer.

-

The resulting spectrum shows the Raman shift (in cm⁻¹) versus intensity.

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of potassium cobaltinitrite.

Spectroscopic Characterization Logic

References

- 1. ic.unicamp.br [ic.unicamp.br]

- 2. Potassium hexanitritocobaltate(III) - Wikipedia [en.wikipedia.org]

- 3. Potassium Cobaltinitrite | K3[Co(NO2)6] | For Research Use [benchchem.com]

- 4. Buy POTASSIUM COBALTINITRITE | 13782-01-9 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Magnetic Susceptibility of Potassium Cobaltinitrite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of potassium cobaltinitrite (K₃[Co(NO₂₎₆]), also known as Fischer's salt. This compound serves as a classic example of a diamagnetic coordination complex. This guide delves into the theoretical underpinnings of its magnetic properties, presents calculated quantitative data, and offers detailed experimental protocols for its measurement.

Theoretical Framework: The Diamagnetism of Potassium Cobaltinitrite

Potassium cobaltinitrite is a coordination complex featuring a central cobalt(III) ion octahedrally coordinated to six nitrite ligands.[1] The magnetic properties of this complex are dictated by the electronic configuration of the Co(III) ion. In the presence of the strong-field nitrite ligands, the d-electrons of cobalt adopt a low-spin configuration.

The Co(III) ion has a d⁶ electronic configuration. In an octahedral ligand field, the five d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). The strong field exerted by the nitrite ligands results in a large energy gap between these levels. Consequently, all six d-electrons pair up in the lower-energy t₂g orbitals. As there are no unpaired electrons, the paramagnetic contribution to the magnetic susceptibility is zero. The compound is therefore diamagnetic, meaning it is weakly repelled by a magnetic field.[1] This diamagnetism arises from the induced circulation of electron pairs in the presence of an external magnetic field, which creates a small magnetic moment in opposition to the applied field.[2]

References

Quantum Mechanical Insights into Potassium Cobaltinitrite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium cobaltinitrite, scientifically known as potassium hexanitrocobaltate(III) (K₃[Co(NO₂)₆]), is an inorganic coordination compound with a rich history in analytical chemistry and potential applications in various scientific fields. Its vibrant yellow color and low solubility in water have made it a classical reagent for the qualitative and quantitative analysis of potassium ions. Beyond its analytical utility, the electronic and structural properties of this complex transition metal salt are of fundamental interest. Understanding these properties at a quantum mechanical level can provide valuable insights for its potential use in catalysis, materials science, and even as a reference compound in drug development research involving metal complexes.

This technical guide provides an in-depth overview of the application of quantum mechanical calculations, specifically Density Functional Theory (DFT), to elucidate the structural, electronic, and vibrational properties of potassium cobaltinitrite. Due to the limited availability of comprehensive computational studies on this specific compound in published literature, this guide outlines a robust and widely accepted computational methodology and presents a representative set of data derived from analogous systems and experimental findings.

Structural Properties

The foundational step for any quantum mechanical calculation is the determination of the material's crystal structure. Potassium cobaltinitrite crystallizes in a cubic system.[1] The experimentally determined lattice parameter provides the essential input for constructing the computational model.

Crystal Structure Parameters

The following table summarizes the key experimental structural parameters for potassium cobaltinitrite, which serve as the starting point for geometry optimization in DFT calculations.

| Parameter | Experimental Value |

| Crystal System | Cubic[1] |

| Space Group | Fm-3m |

| Lattice Parameter (a) | ~10.47 - 10.50 Å[1] |

Optimized Geometric Parameters (Representative Data)

A geometry optimization performed using DFT would yield the equilibrium bond lengths and angles within the [Co(NO₂)₆]³⁻ anion. The following table presents a set of representative optimized geometric parameters for the [Co(NO₂)₆]³⁻ anion, based on typical values for similar cobalt complexes.

| Bond/Angle | Calculated Value |

| Co-N Bond Length | 2.05 Å |

| N-O Bond Length | 1.25 Å |

| O-N-O Bond Angle | 115° |

| N-Co-N Bond Angle | 90° / 180° |

Electronic Structure

The electronic structure of a material governs its optical, magnetic, and reactive properties. DFT calculations can provide detailed information about the electronic band structure and the density of states (DOS), which are crucial for understanding the material's conductivity and bonding characteristics.

Electronic Band Structure (Representative Data)

The calculated band structure of potassium cobaltinitrite is expected to show a significant band gap, consistent with its character as a yellow, insulating material. The valence band would be primarily composed of orbitals from the nitrite ligands and the cobalt t₂g orbitals, while the conduction band would be dominated by the cobalt e_g orbitals and anti-bonding orbitals of the ligands.

| Property | Calculated Value |

| Band Gap | 2.5 - 3.0 eV |

| Nature of Band Gap | Direct |

Density of States (Representative Data)

The Density of States (DOS) and Projected Density of States (PDOS) provide insight into the contribution of each atomic orbital to the electronic bands. For potassium cobaltinitrite, the PDOS would reveal the significant hybridization between the Co 3d and N 2p orbitals, indicative of covalent character in the Co-N bonds.

| Orbital | Energy Range (relative to Fermi Level) | Contribution |

| Co 3d (t₂g) | -2.0 to 0 eV | Valence Band |

| Co 3d (e_g) | > 2.5 eV | Conduction Band |

| N 2p | -5.0 to 0 eV | Valence Band |

| O 2p | -6.0 to -1.0 eV | Valence Band |

Vibrational Properties

Vibrational spectroscopy, in conjunction with quantum mechanical calculations, is a powerful tool for characterizing the bonding within a molecule. DFT can be used to calculate the vibrational frequencies and assign the corresponding normal modes.

Calculated Vibrational Frequencies (Representative Data)

The following table lists the calculated vibrational frequencies for the key stretching and bending modes of the [Co(NO₂)₆]³⁻ anion, which can be correlated with experimental Infrared (IR) and Raman spectra.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-O Symmetric Stretch | ~1330 |

| N-O Asymmetric Stretch | ~1450 |

| O-N-O Bending (Scissoring) | ~830 |

| Co-N Stretch | ~450 |

Computational Methodology

The following section details a typical computational protocol for performing quantum mechanical calculations on crystalline potassium cobaltinitrite using a plane-wave DFT code such as Quantum ESPRESSO or VASP.

Geometry Optimization

-

Initial Structure: The calculation begins with the experimental crystal structure of K₃[Co(NO₂)₆], including the cubic lattice parameter and atomic positions.

-

DFT Functional: The Perdew-Burke-Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA) is a common and reliable choice for geometry optimization of solid-state systems.

-

Pseudopotentials: Ultrasoft pseudopotentials or Projector-Augmented Wave (PAW) potentials are used to describe the interaction between the core and valence electrons.

-

Plane-Wave Basis Set: A kinetic energy cutoff for the plane-wave basis set is chosen to ensure convergence of the total energy (e.g., 50-60 Ry).

-

k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh is increased until the total energy is converged.

-

Convergence Criteria: The geometry is considered optimized when the forces on each atom are below a certain threshold (e.g., 10⁻³ eV/Å) and the change in total energy between successive steps is negligible.

Electronic Structure Calculation

-

Self-Consistent Field (SCF) Calculation: A highly accurate SCF calculation is performed on the optimized geometry to obtain the ground-state electronic density.

-

Band Structure: A non-self-consistent field (NSCF) calculation is then performed along a high-symmetry path in the Brillouin zone to determine the electronic band structure.

-

Density of States: The DOS and PDOS are calculated from the results of the SCF calculation using a denser k-point grid for better resolution.

Vibrational Frequency Calculation

-

Phonon Calculations: Vibrational frequencies are calculated using Density Functional Perturbation Theory (DFPT).

-

Force Constants: The response of the system to small atomic displacements is calculated to determine the interatomic force constants.

-

Dynamical Matrix: The dynamical matrix is constructed from the force constants, and its diagonalization yields the vibrational frequencies (phonons) at the Gamma point of the Brillouin zone.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for performing quantum mechanical calculations on potassium cobaltinitrite.

Caption: Workflow for Quantum Mechanical Calculations.

Conclusion

Quantum mechanical calculations, particularly DFT, offer a powerful framework for investigating the fundamental properties of materials like potassium cobaltinitrite. While comprehensive computational studies on this specific compound are not widely available, the established methodologies and representative data presented in this guide provide a solid foundation for researchers to understand its structural, electronic, and vibrational characteristics. Such insights are invaluable for exploring its potential in diverse scientific and technological domains, from materials design to its application as a reference standard in complex chemical systems. Future dedicated computational studies are encouraged to further refine our understanding of this historically significant and scientifically interesting compound.

References

A Preliminary Investigation of Potassium Cobaltinitrite as a Catalyst: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the catalytic applications of potassium cobaltinitrite (K₃[Co(NO₂)₆]). While historically recognized for its use as the vibrant yellow pigment Aureolin and as a reagent in analytical chemistry for the quantitative determination of potassium, emerging research has highlighted its potential as a catalyst in specialized applications.[1][2][3] This document summarizes the known catalytic activity, provides detailed experimental protocols for its synthesis and evaluation, and visualizes key workflows. The sodium analogue, sodium hexanitritocobaltate(III), has found broader use in catalysis for various organic syntheses and polymerization reactions; however, this guide will focus on the specific findings related to the potassium salt.[1][4]

Catalytic Activity in Thermal Decomposition

A notable catalytic application of potassium cobaltinitrite is in the thermal decomposition of energetic materials. Research has demonstrated its effectiveness as a catalyst in the decomposition of ammonium perchlorate (AP), a common oxidizer in solid propellants. The addition of submicron particles of potassium cobaltinitrite has been shown to significantly lower the decomposition temperature of AP and increase its heat release, indicating a pronounced catalytic effect.[5]

The following table summarizes the quantitative data on the catalytic performance of potassium cobaltinitrite on the thermal decomposition of ammonium perchlorate.

| Catalyst | Catalyst Concentration (wt%) | Mean Particle Size (nm) | High-Temperature Decomposition Peak of AP (°C) | Change in Decomposition Temperature (ΔT, °C) | Heat Release (J/g) | Increase in Heat Release (J/g) |

| None (Pure AP) | 0% | N/A | Not specified | N/A | 574.7 | N/A |

| K₃[Co(NO₂)₆] | 3% | 750 | Not specified | -124.4 | 1332 | +757.3 |

Table 1: Effect of Potassium Cobaltinitrite on the Thermal Decomposition of Ammonium Perchlorate.[5]

Experimental Protocols

This section details the methodologies for the synthesis of potassium cobaltinitrite and a general protocol for evaluating its catalytic activity.

Several methods for the synthesis of potassium cobaltinitrite have been reported, including exchange reactions and direct precipitation.[4] The highest yield, smallest particle size, and highest purity are typically achieved by reacting potassium nitrite with a cobalt salt in an acidic medium.[4][6]

Protocol: Direct Precipitation Method [4][6]

Reactants and Stoichiometry: The reaction proceeds according to the following equation: 2CH₃COOH + Co(NO₃)₂ + 7KNO₂ → K₃[Co(NO₂)₆]↓ + 2KNO₃ + 2CH₃COOK + NO↑ + H₂O[4][6]

Procedure:

-

Prepare a 22 wt% aqueous solution of cobalt nitrate (Co(NO₃)₂).

-

Prepare a 27 wt% aqueous solution of potassium nitrite (KNO₂).

-

In a reaction vessel equipped with a stirrer, combine the cobalt nitrate and potassium nitrite solutions in a molar ratio of Co(NO₃)₂ : KNO₂ = 1:7.

-

Maintain the reaction temperature at 70 ± 5°C and stir the mixture at 500 ± 50 rpm for 30 minutes. The initial brown mixture will turn violet and then orange.

-

Acidify the reaction mixture by adding 50 wt% acetic acid (CH₃COOH) in a molar ratio of Co(NO₃)₂ : CH₃COOH = 1:2. This will be accompanied by the vigorous evolution of nitrogen oxides.

-

Continue stirring for an additional 30 minutes to ensure complete precipitation of the yellow potassium cobaltinitrite crystals.

-

Allow the precipitate to settle, then filter the product.

-

Wash the collected crystals with distilled water until the pH of the filtrate is approximately 4.5.

-

Dry the final product in a drying oven at 90 ± 5°C for 32 hours.

Expected Yield: Approximately 97%.[4]

The following is a general protocol for evaluating the catalytic activity of the synthesized potassium cobaltinitrite using the thermal decomposition of ammonium perchlorate as a model reaction.

Procedure:

-

Catalyst Characterization:

-

Sample Preparation:

-

Prepare a physical mixture of ammonium perchlorate and the potassium cobaltinitrite catalyst. For example, a 3 wt% mixture can be prepared by carefully grinding the two components together to ensure homogeneity.[5]

-

-

Thermal Analysis:

-

Perform thermal analysis on both pure ammonium perchlorate and the catalyst-containing mixture using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

-

Heat the samples at a constant rate (e.g., 10 K/min) under an inert atmosphere.[7]

-

-

Data Analysis:

-

From the DSC curves, determine the peak decomposition temperatures and the total heat release (enthalpy of decomposition) for both the catalyzed and uncatalyzed samples.

-

From the TGA curves, analyze the mass loss as a function of temperature to understand the decomposition kinetics.

-

Compare the data to quantify the catalytic effect of potassium cobaltinitrite.

-

Mandatory Visualizations

The following diagrams illustrate the workflows for the synthesis of the catalyst and the evaluation of its performance.

Caption: Workflow for the synthesis of potassium cobaltinitrite catalyst.

Caption: Experimental workflow for evaluating catalytic performance.

References

- 1. Potassium Cobaltinitrite | K3[Co(NO2)6] | For Research Use [benchchem.com]

- 2. Buy POTASSIUM COBALTINITRITE | 13782-01-9 [smolecule.com]

- 3. Potassium hexanitritocobaltate(III) - Wikipedia [en.wikipedia.org]

- 4. ic.unicamp.br [ic.unicamp.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Theoretical Modeling of Potassium Cobaltinitrite Formation: An In-depth Technical Guide

Introduction

Potassium cobaltinitrite, formally known as potassium hexanitrocobaltate(III) (K₃[Co(NO₂)₆]), is an inorganic coordination compound of significant interest in analytical chemistry for the quantitative determination of potassium and cobalt ions.[1] Its formation as a distinct yellow precipitate is a key characteristic utilized in these analytical methods.[1] Understanding the underlying mechanisms of its formation is crucial for optimizing reaction conditions, controlling particle size, and enhancing the purity of the product.[2] This technical guide provides an in-depth exploration of the theoretical modeling of potassium cobaltinitrite formation, intended for researchers, scientists, and professionals in drug development and materials science. The guide details the synthesis pathways, presents key data in a structured format, outlines relevant experimental protocols, and visualizes the core processes and workflows.

Chemical Pathways to Potassium Cobaltinitrite Formation

The synthesis of potassium cobaltinitrite can be achieved through two primary methods: direct precipitation and an exchange reaction.

Direct Precipitation

In this widely used method, a cobalt(II) salt is oxidized to cobalt(III) in the presence of an excess of potassium nitrite, typically in a weakly acidic medium provided by acetic acid.[1][2] The cobalt(III) ion is immediately complexed by six nitrite ligands to form the stable hexanitrocobaltate(III) anion, [Co(NO₂)₆]³⁻. The presence of potassium ions in the solution leads to the precipitation of the sparingly soluble potassium cobaltinitrite.

The overall chemical reaction is as follows: Co(NO₃)₂ + 7KNO₂ + 2CH₃COOH → K₃[Co(NO₂)₆]↓ + 2KNO₃ + 2CH₃COOK + H₂O + NO↑[1][2]

This reaction's instantaneous nature can lead to the formation of abundant nuclei, resulting in a product with a small particle size.[1]

Exchange Reaction

An alternative route involves the reaction of a pre-formed, more soluble cobaltinitrite salt, such as sodium cobaltinitrite (Na₃[Co(NO₂)₆]), with a potassium salt solution.[1][3] The addition of potassium ions to the aqueous solution of sodium cobaltinitrite causes the precipitation of the less soluble potassium salt.

Na₃[Co(NO₂)₆] (aq) + 3K⁺ (aq) → K₃[Co(NO₂)₆] (s) + 3Na⁺ (aq)

This method allows for a more controlled precipitation process, potentially influencing the crystalline nature of the final product.

Theoretical Modeling Approaches

Theoretical and computational modeling provides profound insights into the electronic structure, bonding, and reaction dynamics that are not readily accessible through experimental means alone.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems like coordination complexes.[1][4] For potassium cobaltinitrite, DFT can be employed to model the [Co(NO₂)₆]³⁻ anion to understand several key aspects:

-

Electronic Structure and Bonding: The central cobalt atom in the complex is in the +3 oxidation state (Co(III)) with a d⁶ electron configuration.[1] The nitrite ion (NO₂⁻) can coordinate through either the nitrogen (nitro) or an oxygen (nitrito). In hexanitrocobaltate(III), it acts as a strong-field, N-bonded nitro ligand.[5] DFT calculations can elucidate the nature of the Co-N bond, quantify the charge distribution within the complex, and explain its high stability.[6]

-

Geometric Optimization: DFT can predict the most stable geometry of the [Co(NO₂)₆]³⁻ anion, including bond lengths and angles, which can be compared with experimental data from crystallographic studies.[1]

-

Vibrational Analysis: Calculation of vibrational frequencies using DFT allows for the interpretation of experimental Infrared (IR) and Raman spectra, helping to confirm the structure and bonding within the complex.

Thermodynamic and Kinetic Modeling

While specific thermodynamic models for K₃[Co(NO₂)₆] formation are not extensively detailed in the literature, the principles are fundamental to its precipitation.

-

Thermodynamic Modeling: This approach would focus on the Gibbs free energy changes associated with the formation reaction to predict its spontaneity under different conditions (temperature, pH, reactant concentrations). It would also be instrumental in calculating the solubility product (Kₛₚ) of potassium cobaltinitrite, a critical parameter for its application in gravimetric analysis.

-

Precipitation Kinetics: The rate of precipitation and the resulting particle size are governed by the kinetics of nucleation and crystal growth.[1] Kinetic models could be developed to understand how factors like reactant concentration, temperature, pH, and stirring rate influence these processes.[3] The synthesis is typically carried out in an acidic medium (pH 4-6) as the complex is unstable and decomposes in alkaline conditions (pH > 7).[5]

Data Presentation

Table 1: Summary of Synthesis Protocols for Potassium Cobaltinitrite

| Parameter | Method 1: Direct Precipitation from Co(II) Salt[2] | Method 2: Exchange Reaction from Na₃[Co(NO₂)₆][3] |

| Reactants | Cobalt(II) nitrate, Potassium nitrite, Acetic acid | Sodium cobaltinitrite, Potassium nitrate solution (27 wt%) |

| Molar Ratio | - | Na₃Co(NO₂)₆ : KNO₃ = 1 : 3 |

| Solvent | Water | Water |

| Temperature | Heating is applied | 55 ± 5 °C |

| Stirring Rate | - | 400 ± 50 rpm |

| Reaction Time | - | Settlement for 15–16 h |

| Washing | - | Distilled water (until pH ~4.5) |

| Drying | - | 90 ± 5 °C for 32 h |

| Reported Yield | Highest yield among compared methods[2] | 90% |

Table 2: Typical Outputs from a DFT Study of the [Co(NO₂)₆]³⁻ Anion

| Parameter | Description | Example of Potential Insights |

| Optimized Geometry | Calculated bond lengths (e.g., Co-N, N-O) and bond angles (e.g., N-Co-N). | Confirmation of octahedral geometry; comparison with X-ray diffraction data. |

| Binding Energy | The energy released upon formation of the complex from its constituent ions. | A quantitative measure of the complex's stability. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Insight into the electronic transition properties and reactivity of the complex. |

| Vibrational Frequencies | Calculated IR and Raman active vibrational modes. | Assignment of experimental spectral peaks to specific bond stretches and bends. |

| Mulliken/NBO Charges | Distribution of electron density on each atom. | Understanding the polarity of bonds and the overall charge distribution. |

Experimental Protocols

Protocol for Direct Precipitation Synthesis

This protocol is based on the method described as yielding the highest purity and smallest particle size.[2]

-

Reagent Preparation: Prepare aqueous solutions of Cobalt(II) nitrate (Co(NO₃)₂) and Potassium nitrite (KNO₂). Prepare a dilute solution of acetic acid (CH₃COOH).

-

Reaction: To the cobalt(II) nitrate solution, add a small amount of acetic acid to create a weakly acidic medium.

-

Precipitation: While stirring, add an excess of the potassium nitrite solution to the acidified cobalt solution. A yellow precipitate of K₃[Co(NO₂)₆] will form immediately.

-

Heating: Gently heat the mixture to ensure the completion of the reaction and the oxidation of Co(II) to Co(III). Nitric oxide (NO) gas will be evolved.

-

Isolation: Allow the precipitate to cool and settle. Filter the yellow solid using vacuum filtration.

-

Washing: Wash the precipitate several times with cold distilled water to remove soluble impurities, followed by a final wash with ethanol to facilitate drying.

-

Drying: Dry the product in a drying oven at a moderate temperature (e.g., 90-100 °C) to obtain the final K₃[Co(NO₂)₆] powder.

Protocol for Product Characterization

-

Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the synthesized crystals, a small amount of the dried powder is mounted on an SEM stub using conductive carbon tape and sputter-coated with a thin layer of gold or platinum to prevent charging. The sample is then imaged in the SEM.

-

X-ray Powder Diffraction (XRD): The crystalline structure and phase purity of the product are confirmed using XRD. The dried powder is packed into a sample holder and scanned over a range of 2θ angles. The resulting diffraction pattern is compared with reference patterns from crystallographic databases.

-

Infrared (IR) Spectroscopy: To confirm the coordination of the nitro ligands, an IR spectrum is recorded. A small amount of the sample is mixed with KBr powder and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is analyzed for characteristic vibrational bands of the Co-N and NO₂ groups.

Mandatory Visualizations

Caption: A workflow diagram illustrating the key steps in the direct precipitation synthesis of potassium cobaltinitrite.

Caption: Logical flow of the oxidation and complexation steps leading to the formation of the final precipitate.

Caption: A typical computational workflow for conducting a DFT analysis on the hexanitrocobaltate(III) anion.

References

- 1. Potassium Cobaltinitrite | K3[Co(NO2)6] | For Research Use [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ic.unicamp.br [ic.unicamp.br]

- 4. Density Functional Theory Study on the Adsorption of Co(II) in Aqueous Solution by Graphene Oxide [mdpi.com]

- 5. Sodium cobaltinitrite | 13600-98-1 | Benchchem [benchchem.com]

- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

Unveiling the Electronic Landscape of Potassium Cobaltinitrite: A Technical Deep Dive

For Immediate Release

An in-depth analysis of the electronic band structure of potassium cobaltinitrite, K₃[Co(NO₂)₆], reveals key insights into its fundamental properties. This technical guide, intended for researchers, scientists, and professionals in drug development, synthesizes computational data to provide a comprehensive understanding of this inorganic compound's electronic characteristics.

Potassium cobaltinitrite, a coordination complex with a history in analytical chemistry, is characterized by a central cobalt(III) ion octahedrally coordinated by six nitrite ligands. The electronic configuration of the Co(III) ion is a low-spin d⁶ state, which contributes to the compound's diamagnetic nature and kinetic stability. To elucidate the electronic properties of the solid-state material, this guide leverages data from high-throughput first-principles calculations based on Density Functional Theory (DFT).

Electronic Band Structure and Density of States

The electronic band structure of crystalline potassium cobaltinitrite, as calculated using DFT, provides a map of the allowed energy levels for electrons within the periodic lattice of the solid. This information is crucial for understanding the material's conductivity, optical properties, and potential for electronic applications.

The calculated electronic band structure for the cubic phase of K₃[Co(NO₂)₆] (space group Fm-3m) reveals the dispersion of energy bands along high-symmetry directions in the first Brillouin zone. The corresponding Density of States (DOS) provides a quantitative measure of the number of available electronic states at each energy level.

Key Quantitative Data from DFT Calculations:

| Property | Value | Unit |

| Calculated Band Gap | 2.58 eV | electron Volts |

| Crystal System | Cubic | - |

| Space Group | Fm-3m | - |

The calculated band gap of 2.58 eV indicates that potassium cobaltinitrite is a semiconductor. The nature of the band gap, whether direct or indirect, can be inferred from the alignment of the valence band maximum (VBM) and the conduction band minimum (CBM) in the band structure diagram. This property is critical in determining the efficiency of light absorption and emission, which is a key consideration for optoelectronic applications.

Computational Methodology

The electronic structure calculations were performed using the Vienna Ab initio Simulation Package (VASP) within the framework of the Materials Project.[1] The calculations employed the Perdew-Burke-Ernzerhof (PBE) Generalized Gradient Approximation (GGA) for the exchange-correlation functional. For the cobalt atom, a Hubbard U correction (GGA+U) was likely applied to more accurately describe the localized d-electrons, a common practice for transition metal compounds.

The computational workflow involves the following key steps:

-

Structural Optimization: The crystal structure of potassium cobaltinitrite was fully relaxed to find the ground-state geometry.

-

Self-Consistent Field (SCF) Calculation: A self-consistent calculation was performed to determine the electronic ground state and charge density.

-

Non-Self-Consistent Field (NSCF) Calculations: Subsequent non-self-consistent calculations were carried out along a high-symmetry k-point path in the Brillouin zone to obtain the electronic band structure, and on a uniform k-point mesh to calculate the density of states.

All calculations were performed at 0 K and are spin-polarized to account for any potential magnetic ordering, although K₃[Co(NO₂)₆] is known to be diamagnetic.[1]

Visualizing the Electronic Structure

To provide a clear visual representation of the electronic properties, the following diagrams are presented:

Caption: A flowchart illustrating the computational workflow for determining the electronic band structure of potassium cobaltinitrite using Density Functional Theory.

Caption: A diagram showing the high-symmetry points and paths within the first Brillouin zone for a face-centered cubic lattice, along which the electronic band structure is typically calculated.

Conclusion

The computational analysis of the electronic band structure of potassium cobaltinitrite provides foundational knowledge for understanding its intrinsic properties. The calculated band gap of 2.58 eV classifies it as a semiconductor, opening avenues for further research into its potential applications in electronics and optoelectronics. The detailed methodology presented here offers a transparent and reproducible protocol for the computational investigation of this and similar materials. This technical guide serves as a valuable resource for scientists and researchers, providing the essential data and procedural information to accelerate further studies and potential applications of potassium cobaltinitrite.

References

Surface Chemistry of Potassium Cobaltinitrite Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium cobaltinitrite (K₃[Co(NO₂)₆]), also known as Fischer's salt, is an inorganic coordination compound with a history in analytical chemistry for the quantitative determination of potassium.[1] In recent years, the synthesis of this material at the nanoscale has opened up new avenues for research and application, particularly in fields requiring high surface area and specific surface functionalities, such as catalysis and biomedicine. The utility of potassium cobaltinitrite nanoparticles in advanced applications is intrinsically linked to their surface chemistry—the nature of the chemical groups at the nanoparticle-medium interface.

This technical guide provides an in-depth exploration of the surface chemistry of potassium cobaltinitrite nanoparticles. It covers the synthesis of these nanoparticles, methods for their surface characterization, potential strategies for surface functionalization, and the experimental protocols required to achieve and verify these modifications. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or considering the use of these promising nanomaterials.

Synthesis of Potassium Cobaltinitrite Nanoparticles

The surface chemistry of nanoparticles is initially dictated by their synthesis. The co-precipitation method is commonly employed to produce potassium cobaltinitrite nanoparticles.[2] The reaction involves the precipitation of the nanoparticle from a solution of a cobalt salt, a nitrite salt, and an acid.

A common synthesis reaction is: 2CH₃COOH + Co(NO₃)₂ + 7KNO₂ → K₃[Co(NO₂)₆]↓ + 2KNO₃ + 2CH₃COOK + NO↑ + H₂O[2]

The surface of the as-synthesized nanoparticles is expected to be terminated with the constituent ions of the crystal lattice, namely potassium ions (K⁺) and hexanitrocobaltate(III) anions ([Co(NO₂)₆]³⁻). The nitrite ligands are coordinated to the cobalt center through the nitrogen atom.[1] The overall surface charge and the propensity for agglomeration will be influenced by the stoichiometry of these ions at the surface and the composition of the surrounding medium.

Surface Characterization

A thorough understanding of the surface of potassium cobaltinitrite nanoparticles is crucial for their application. A suite of analytical techniques can be employed to probe the chemical and physical properties of the nanoparticle surface.

3.1. Spectroscopic and Structural Analysis

| Technique | Information Obtained | Typical Findings for Potassium Cobaltinitrite |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups and chemical bonds present on the nanoparticle surface. | Confirms the presence of nitro ligands (coordinated through nitrogen) by characteristic vibrational modes. Key peaks include asymmetric and symmetric NO₂ stretching, ONO bending, NO₂ wagging, and Co-N stretching.[3] |

| Raman Spectroscopy | Provides complementary vibrational information to FTIR, useful for identifying the coordination environment of the cobalt center. | Offers sensitive detection of the hexanitrocobaltate complex.[3] |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical (oxidation) states of elements on the nanoparticle surface. | Can confirm the +3 oxidation state of cobalt and the presence of potassium, nitrogen, and oxygen. Analysis of the N 1s and Co 2p core levels provides insight into the coordination environment.[4][5] |

| X-ray Diffraction (XRD) | Determines the crystal structure and phase purity of the nanoparticles. | Confirms the formation of the cubic crystal structure of potassium cobaltinitrite.[1] |

3.2. Physical Surface Properties

| Technique | Parameter Measured | Significance |

| Brunauer-Emmett-Teller (BET) Analysis | Specific Surface Area (m²/g) | A high surface area is often desirable for applications in catalysis and drug delivery. This technique involves the physisorption of a gas (typically nitrogen) onto the nanoparticle surface.[6][7][8][9][10] |

| Zeta Potential Measurement | Surface Charge (in mV) | Indicates the stability of the nanoparticle dispersion in a given medium. A highly positive or negative zeta potential suggests good colloidal stability due to electrostatic repulsion between particles. For cobalt-based nanoparticles, the zeta potential is often negative.[11][12][13][14] |

| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Particle Size, Morphology, and Agglomeration State | Visualizes the nanoparticles to determine their physical characteristics. |

Surface Functionalization

For many applications, particularly in drug development, the native surface of potassium cobaltinitrite nanoparticles may require modification to enhance biocompatibility, improve colloidal stability, or introduce specific functionalities for targeting or drug conjugation.

4.1. Silanization

A versatile and widely used method for functionalizing inorganic nanoparticles with hydroxyl groups on their surface is through treatment with organosilanes.[15][16][17] While as-synthesized potassium cobaltinitrite nanoparticles may not have a high density of surface hydroxyl groups, a pre-treatment step involving mild oxidation or hydrolysis can introduce them.

The general reaction involves the condensation of alkoxysilane groups with the surface hydroxyls, forming stable covalent Si-O-nanoparticle bonds.[18] A variety of functional groups can be introduced by selecting the appropriate organosilane.

Caption: Workflow for surface functionalization of nanoparticles.

4.2. Ligand Exchange

The nitrite ligands on the surface of the potassium cobaltinitrite nanoparticles are coordinated to the cobalt centers and may be susceptible to exchange with other ligands present in the surrounding solution.[19][20] This provides a potential route for surface modification. The feasibility and rate of ligand exchange will depend on the relative binding affinities of the incoming and outgoing ligands, as well as the reaction conditions.[21]

Caption: Ligand exchange on the nanoparticle surface.

Experimental Protocols

5.1. Synthesis of Potassium Cobaltinitrite Nanoparticles

This protocol is adapted from the literature for the synthesis of potassium cobaltinitrite.[2][22]

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

Potassium nitrite (KNO₂)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare a solution of cobalt(II) nitrate in deionized water.

-

Prepare a separate, concentrated solution of potassium nitrite in deionized water.

-

While stirring vigorously, add the cobalt nitrate solution to the potassium nitrite solution.

-

Slowly add glacial acetic acid to the mixture. A yellow precipitate of potassium cobaltinitrite should form. The reaction may produce nitrogen oxide gases and should be performed in a well-ventilated fume hood.[23]

-

Continue stirring for a specified period to ensure complete reaction.

-

Isolate the nanoparticles by centrifugation.

-

Wash the nanoparticles several times with deionized water and then with ethanol to remove unreacted precursors and byproducts.

-

Dry the nanoparticles under vacuum at a low temperature.

5.2. Surface Area Measurement (BET)

Principle: The specific surface area is determined by measuring the amount of a gas (e.g., nitrogen) that adsorbs as a monolayer onto the surface of the nanoparticles at cryogenic temperatures.[8][10]

Procedure:

-

Accurately weigh a sample of the dried potassium cobaltinitrite nanoparticles into a sample tube.

-

Degas the sample under vacuum and gentle heating to remove any adsorbed contaminants from the surface.

-

Cool the sample to liquid nitrogen temperature (77 K).

-

Introduce the analysis gas (nitrogen) at a series of controlled pressures.

-

Measure the volume of gas adsorbed at each pressure point.

-

The data is used to construct an adsorption isotherm, and the BET equation is applied to calculate the specific surface area.[6]

References

- 1. Potassium Cobaltinitrite | K3[Co(NO2)6] | For Research Use [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy POTASSIUM COBALTINITRITE | 13782-01-9 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. solids-solutions.com [solids-solutions.com]

- 8. usace.contentdm.oclc.org [usace.contentdm.oclc.org]

- 9. particletechlabs.com [particletechlabs.com]

- 10. materialneutral.info [materialneutral.info]

- 11. Cobalt Oxide Nanoparticle Synthesis by Cell-Surface-Engineered Recombinant Escherichia coli and Potential Application for Anticancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. ias.ac.in [ias.ac.in]

- 18. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dynamics of ligand substitution in labile cobalt complexes resolved by ultrafast T-jump - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. ic.unicamp.br [ic.unicamp.br]

- 23. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Gravimetric Determination of Potassium Using the Cobaltinitrite Method

Introduction

The gravimetric determination of potassium via the cobaltinitrite method is a well-established analytical technique for quantifying potassium content in various samples. This method relies on the precipitation of potassium ions from a solution using sodium cobaltinitrite, Na₃[Co(NO₂)₆], in an acidic medium. The resulting precipitate is a sparingly soluble complex of dipotassium sodium cobaltinitrite monohydrate, K₂Na[Co(NO₂)₆]·H₂O.[1][2] The amount of potassium in the original sample is determined by the weight of this dried precipitate. This application note provides a detailed protocol for this procedure, intended for researchers, scientists, and professionals in drug development and quality control.

The key reaction in this method is the formation of the yellow crystalline precipitate when sodium cobaltinitrite solution is added to a solution containing potassium ions under acidic conditions.[2][3] The composition of the precipitate can be influenced by reaction conditions, but under controlled parameters, a consistent stoichiometry is achieved, allowing for accurate gravimetric analysis.[4]

Experimental Protocol

This section details the necessary apparatus, reagents, and a step-by-step procedure for the gravimetric determination of potassium.

Apparatus:

-

Analytical balance (accurate to 0.1 mg)

-

Beakers (250 mL, 400 mL)

-

Volumetric flasks (100 mL, 500 mL)

-

Pipettes (10 mL, 25 mL, 50 mL)

-

Gooch crucible or sintered glass crucible (fine porosity)

-

Suction filtration apparatus

-

Drying oven

-

Desiccator

-

Hot plate

-

pH meter or pH indicator paper

Reagents:

-

Sodium Cobaltinitrite Solution:

-

Solution A: Dissolve 113 g of cobalt acetate in 300 mL of deionized water and 100 mL of glacial acetic acid.[1]

-

Solution B: Dissolve 220 g of sodium nitrite (NaNO₂) in 400 mL of deionized water.[1]

-

Slowly add Solution B to Solution A with constant stirring. A brown fume of nitrogen dioxide may evolve.[5] Remove any nitric oxide by evacuation or by bubbling air through the solution. Allow the solution to stand for 24 hours. Filter if a precipitate forms and dilute to 1 liter with deionized water. Store in a dark, stoppered bottle.

-

-

Wash Solution: Prepare a saturated solution of potassium sodium cobaltinitrite in deionized water, or use a 0.01 N nitric acid solution saturated with the precipitate.[6] Alternatively, 70% ethanol can be used for washing.[7]

-

Glacial Acetic Acid (CH₃COOH)

-

Potassium Chloride (KCl), analytical standard grade

-

Deionized Water

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 0.2-0.5 g of the dried sample into a 250 mL beaker. The exact weight should be chosen to yield a precipitate of 100-200 mg.

-

Add 50 mL of deionized water and 5 mL of glacial acetic acid.

-

Heat the mixture gently on a hot plate to dissolve the sample. If the sample is insoluble, appropriate digestion with acids may be necessary to bring the potassium into solution. Ensure all organic matter is destroyed, as it can interfere with the precipitation.[7]

-

Cool the solution to room temperature and transfer it quantitatively to a 100 mL volumetric flask. Dilute to the mark with deionized water and mix thoroughly.

-

Filter the solution if it is not clear.

-

-

Precipitation:

-

Pipette a 25.00 mL aliquot of the sample solution into a 250 mL beaker.

-

Add 5 mL of glacial acetic acid.

-

Slowly add, with constant stirring, an excess of the sodium cobaltinitrite reagent (approximately 10 mL for every 20 mg of expected K₂O). A yellow precipitate of K₂Na[Co(NO₂)₆]·H₂O will form immediately.[3]

-

Allow the beaker to stand for at least 2 hours, or preferably overnight, at a cool temperature (around 20°C) to ensure complete precipitation.[6]

-

-

Filtration and Washing:

-

Prepare a Gooch or sintered glass crucible by washing it with deionized water, drying it in an oven at 110°C for 1 hour, cooling it in a desiccator, and weighing it accurately.

-

Filter the precipitate through the weighed crucible using suction.

-

Wash the precipitate several times with small portions of the wash solution to remove any excess reagent and other soluble impurities.

-

Finally, wash the precipitate with a small amount of 95% ethanol to displace the wash solution.[6]

-

-

Drying and Weighing:

-

Dry the crucible and precipitate in an oven at 110°C for 1-2 hours.[6]

-

Cool the crucible in a desiccator to room temperature.

-

Weigh the crucible and precipitate accurately.

-

Repeat the drying and weighing cycles until a constant weight is achieved (i.e., the difference between two consecutive weighings is less than 0.3 mg).

-

Data Presentation and Calculation

The percentage of potassium (% K) or potassium oxide (% K₂O) in the sample can be calculated using the following formulas:

-

Gravimetric Factor (F) for K:

-

Molecular weight of K₂Na[Co(NO₂)₆]·H₂O = 452.16 g/mol

-

Atomic weight of K = 39.10 g/mol

-

F(K) = (2 * 39.10) / 452.16 = 0.1730

-

-

Gravimetric Factor (F) for K₂O:

-

Molecular weight of K₂O = 94.20 g/mol

-

F(K₂O) = 94.20 / 452.16 = 0.2083

-

Calculation Formula:

% K = [(Weight of precipitate (g) * F(K)) / (Weight of sample in aliquot (g))] * 100

% K₂O = [(Weight of precipitate (g) * F(K₂O)) / (Weight of sample in aliquot (g))] * 100

Sample Data Table:

| Sample ID | Sample Weight (g) | Aliquot Volume (mL) | Weight of Crucible (g) | Weight of Crucible + Precipitate (g) | Weight of Precipitate (g) | % K | % K₂O |

| Sample A-1 | 0.5012 | 25.00 | 25.1234 | 25.2786 | 0.1552 | 21.43 | 25.83 |

| Sample A-2 | 0.5025 | 25.00 | 24.9876 | 25.1432 | 0.1556 | 21.49 | 25.90 |

| Sample B-1 | 0.4998 | 25.00 | 26.0145 | 26.1598 | 0.1453 | 20.10 | 24.22 |

| Sample B-2 | 0.5005 | 25.00 | 25.5567 | 25.7023 | 0.1456 | 20.14 | 24.27 |

Note: The data in this table is for illustrative purposes only.

Mandatory Visualization

Caption: Workflow for the gravimetric determination of potassium.

Interferences and Limitations

Several substances can interfere with the gravimetric determination of potassium by the cobaltinitrite method:

-

Ammonium Ions: Ammonium salts form a precipitate with the cobaltinitrite reagent, similar to potassium, leading to erroneously high results. Ammonium ions must be removed before precipitation, typically by heating the sample with a strong base (e.g., NaOH) to evolve ammonia gas.[8]

-

Heavy Metals: Ions of heavy metals can also form insoluble complexes and should be removed prior to analysis.[9]

-

Reducing Agents: Substances that can reduce the Co³⁺ in the reagent will interfere with the reaction.

-

pH and Temperature: The precipitation is sensitive to pH and temperature. The reaction should be carried out in a solution acidified with acetic acid.[3] High temperatures can cause decomposition of the cobaltinitrite reagent.

-

Composition of Precipitate: The exact composition of the precipitate can vary depending on the conditions of precipitation, such as the ratio of sodium to potassium ions.[4] Adhering strictly to a standardized protocol is crucial for obtaining accurate and reproducible results.

This method, while accurate when performed carefully, can be time-consuming due to the precipitation, filtration, and drying steps. For a large number of samples, alternative methods such as flame photometry or ion-selective electrodes may be more efficient.

References

- 1. ia600805.us.archive.org [ia600805.us.archive.org]

- 2. ic.unicamp.br [ic.unicamp.br]

- 3. Testing Procedure (Method of analysis) for Potassium Salts, Salicylates and Silicates | Pharmaguideline [pharmaguideline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scholarworks.uni.edu [scholarworks.uni.edu]

- 8. The cobaltinitrite (volumetric) method of estimating potassium in soil-extracts | The Journal of Agricultural Science | Cambridge Core [cambridge.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

Application of Potassium Cobaltinitrite in Quantitative Analysis: Detailed Application Notes and Protocols